2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate
Description
2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate (CAS: 2093293-77-5) is a specialized organic compound with a molecular formula of C₂₀H₃₁NO₅S and a molecular weight of 397.53 g/mol . It features a trans-configured cyclohexyl group bearing a tert-butoxycarbonyl (Boc)-protected amine, linked via an ethyl spacer to a 4-methylbenzenesulfonate (tosylate) group. This structure renders it valuable in organic synthesis, particularly as a protected intermediate for nucleophilic substitution reactions or peptide coupling strategies. Key properties include storage stability at room temperature and hazards related to toxicity (H302) and irritation (H315, H319, H335) .
Properties
Molecular Formula |
C20H31NO5S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H31NO5S/c1-15-5-11-18(12-6-15)27(23,24)25-14-13-16-7-9-17(10-8-16)21-19(22)26-20(2,3)4/h5-6,11-12,16-17H,7-10,13-14H2,1-4H3,(H,21,22) |
InChI Key |
RKVRZCAYSKQLMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of 4-Nitrocyclohexanol
4-Nitrocyclohexanol undergoes hydrogenation under 10–50 bar H₂ pressure using Raney nickel or palladium-on-carbon (Pd/C) catalysts in ethanol or methanol. This step achieves >90% conversion to trans-4-aminocyclohexanol with a cis/trans ratio of 1:9.
Reaction Conditions :
Reductive Amination of 4-Oxocyclohexanol
An alternative method employs 4-oxocyclohexanol with ammonia and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at pH 6–7 (adjusted with acetic acid) to yield trans-4-aminocyclohexanol with 78% enantiomeric excess (ee).
Optimization Note :
-
tert-Butylsulfinamide as a chiral auxiliary improves stereoselectivity, achieving >95% trans product.
Boc Protection of the Amino Group
The amino group of trans-4-aminocyclohexanol is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:
Procedure :
-
Dissolve trans-4-aminocyclohexanol (1 eq) in tetrahydrofuran (THF) or dichloromethane (DCM) .
-
Add Boc₂O (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
Workup :
-
Extract with 1M HCl to remove unreacted Boc₂O.
-
Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate trans-4-(tert-butoxycarbonylamino)cyclohexanol in 89–94% yield.
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | >98% |
| Retention of trans | >99% |
Tosylation of the Hydroxyl Group
The alcohol moiety is converted to a tosylate (4-methylbenzenesulfonate) to introduce a leaving group:
Reaction Protocol :
-
Dissolve trans-4-(tert-butoxycarbonylamino)cyclohexanol (1 eq) in DCM (10 vol).
-
Add triethylamine (Et₃N) (2.5 eq) and p-toluenesulfonyl chloride (TsCl) (1.2 eq) at 0°C .
Workup :
-
Quench with ice-cold water , extract with DCM, and dry over Na₂SO₄ .
-
Evaporate solvent and recrystallize from hexane/ethyl acetate to obtain the tosylate (82–87% yield).
Critical Parameters :
-
Excess TsCl (>1.2 eq) causes di-tosylation byproducts.
Ethyl Group Introduction via Nucleophilic Substitution
The tosylate intermediate undergoes alkylation to introduce the ethyl spacer:
Method A: Williamson Ether Synthesis
-
React trans-4-(tert-butoxycarbonylamino)cyclohexyl tosylate (1 eq) with ethylene glycol (3 eq) in dimethylformamide (DMF) .
-
Use potassium carbonate (K₂CO₃) (2 eq) as base at 80°C for 8 hours.
Yield : 75–80%
Method B: Mitsunobu Reaction
-
Combine tosylate (1 eq), ethyl alcohol (2 eq), triphenylphosphine (PPh₃) (1.5 eq), and diethyl azodicarboxylate (DEAD) (1.5 eq) in THF.
-
Stir at 25°C for 24 hours.
Yield : 85–90%
Comparison :
| Method | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| A | 75–80 | 95 | Diethyl ether |
| B | 85–90 | 98 | None |
Final Product Purification and Characterization
Purification :
-
Flash chromatography (SiO₂, hexane/ethyl acetate gradient) removes unreacted starting materials.
-
Recrystallization from ethanol/water (4:1) enhances purity to >99%.
Analytical Data :
-
¹H NMR (CDCl₃): δ 7.78 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 4.12–4.08 (m, 2H, CH₂-O), 3.52 (br s, 1H, NH), 1.44 (s, 9H, Boc-CH₃).
Industrial-Scale Optimization Strategies
Catalytic Hydrogenation Efficiency
| Catalyst | H₂ Pressure (bar) | Temp (°C) | Trans:cis Ratio |
|---|---|---|---|
| Pd/C (5%) | 20 | 50 | 95:5 |
| Raney Ni | 50 | 80 | 90:10 |
Solvent Impact on Tosylation
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 4 | 87 |
| THF | 6 | 78 |
| Acetone | 8 | 65 |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The ester group can be targeted for nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can be used in substitution reactions.
Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: The primary products are 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
The compound 2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate , with CAS number 2093293-77-5, has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.
Anticancer Activity
Research indicates that sulfonamide derivatives, including those related to the structure of 2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate, exhibit significant anticancer properties. In a study published by Nemr et al. (2021), new benzenesulfonamide derivatives demonstrated potent inhibition of carbonic anhydrase IX, an enzyme associated with tumor growth. The derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating a strong selectivity for this enzyme over others .
Enzyme Inhibition
The compound has been implicated in the inhibition of various enzymes that play crucial roles in metabolic pathways. For instance, the synthesis of sulfonamides with different structural modifications has been shown to inhibit α-glucosidase and acetylcholinesterase, which are significant for managing diabetes and Alzheimer's disease, respectively . The mechanism involves binding to the active site of these enzymes, thereby preventing substrate interaction.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of sulfonamide derivatives. Studies have reported that certain compounds within this class can inhibit bacterial growth by targeting specific enzymes essential for bacterial survival. The new benzenesulfonamide derivatives were evaluated for their antibacterial and anti-biofilm activities, showing promising results against various strains .
Case Study 1: Anticancer Efficacy
A notable case study involved the evaluation of a series of sulfonamide derivatives against MDA-MB-231 breast cancer cells. The results indicated that specific derivatives induced apoptosis significantly more than controls, highlighting their potential as therapeutic agents in cancer treatment. The study utilized HPLC methods to assess cellular uptake and confirmed that the compounds effectively entered cancer cells .
Case Study 2: Enzyme Inhibition Mechanism
In another investigation focusing on enzyme inhibition, researchers synthesized several sulfonamide compounds and tested their efficacy against α-glucosidase and acetylcholinesterase. The findings demonstrated that modifications to the sulfonamide structure could enhance inhibitory potency, suggesting a pathway for developing more effective drugs for diabetes management .
Mechanism of Action
The mechanism by which 2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate exerts its effects involves its ability to undergo selective chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .
Comparison with Similar Compounds
Key Differences :
- Features an aldehyde group instead of tosylate, enabling reductive amination or condensation reactions.
Applications : Intermediate in synthesizing antipsychotic drugs like cariprazine due to its reactive aldehyde moiety .
Structural and Functional Analysis
Impact of Ethyl Spacer
The ethyl group in the target compound increases molecular weight and may enhance solubility in non-polar solvents compared to the direct-linked analog (CAS: 957035-42-6). This spacer could also reduce steric hindrance during nucleophilic attacks on the tosylate group .
Role of Tosylate Group
All tosylate-containing compounds (target, CAS: 957035-42-6, CAS: 77242-43-4) act as leaving groups, but the Boc-amino ethyl variant (target) is tailored for controlled amine deprotection in multistep syntheses .
Stereochemical Considerations
The trans-configuration in the target compound ensures spatial separation of the Boc-amino and tosylate groups, optimizing stability and reactivity. Cis-isomers (e.g., CAS: 1024015-36-8) are less commonly utilized due to unfavorable steric interactions .
Biological Activity
2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate, with CAS number 2093293-77-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 397.53 g/mol. It is characterized by a sulfonate group, which is known to enhance solubility and biological interaction. The compound is typically stored in a sealed container at room temperature and is sensitive to moisture and light.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as a prodrug for targeted therapy in oncology. The following sections detail its mechanisms of action, case studies, and research findings.
- Radiosensitization : The compound has been investigated for its ability to sensitize hypoxic tumor cells to radiation therapy. This property is particularly important because hypoxic regions within tumors often resist conventional treatments.
- PARP Inhibition : It may also function as a PARP (Poly(ADP-ribose) polymerase) inhibitor, which plays a crucial role in DNA repair mechanisms. By inhibiting PARP, the compound can enhance the efficacy of DNA-damaging agents used in chemotherapy.
Case Studies
- Study on Hypoxic Conditions : Research conducted on various cancer cell lines demonstrated that compounds similar to 2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate could significantly increase the sensitivity of hypoxic cells to radiation therapy. The sensitizer enhancement ratios (SER) were reported to be around 1.5, indicating a promising therapeutic window for enhancing radiotherapy outcomes .
- In Vivo Efficacy : In vivo studies have shown that when combined with conventional chemotherapeutic agents, this compound can improve tumor response rates. For instance, one study indicated that using this compound alongside cisplatin resulted in enhanced tumor regression compared to cisplatin alone .
Comparative Data Table
| Parameter | Value |
|---|---|
| Molecular Weight | 397.53 g/mol |
| CAS Number | 2093293-77-5 |
| Mechanism of Action | Radiosensitization, PARP inhibition |
| Sensitizer Enhancement Ratio | ~1.5 |
| Storage Conditions | Sealed at room temperature |
Safety and Precautions
The compound carries several hazard statements including:
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
Precautionary measures include avoiding inhalation and contact with skin and eyes .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate to improve yield and purity?
- Methodological Guidance :
- Stepwise Synthesis : Begin with trans-4-aminocyclohexanol as a precursor. Introduce the tert-butoxycarbonyl (Boc) protecting group via reaction with Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Sulfonate Formation : React the Boc-protected intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonate ester.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Parameters : Adjust reaction time, temperature, and stoichiometric ratios to minimize side products (e.g., over-sulfonation).
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Core Methods :
- NMR Spectroscopy : Use - and -NMR to verify the cyclohexyl ring conformation (trans-4 substitution), Boc group (δ ~1.4 ppm for tert-butyl), and sulfonate aromatic protons (δ ~7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 397.53 (CHNOS) .
- FT-IR : Identify key functional groups (e.g., sulfonate S=O stretch at ~1170–1370 cm, Boc carbonyl at ~1690 cm) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Critical Precautions :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to hazards (H315: skin irritation; H319: eye irritation) .
- Ventilation : Use a fume hood to avoid inhalation of dust (H335).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers assess the compound’s stability under various storage conditions?
- Experimental Design :
- Accelerated Degradation Studies : Store aliquots at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC and track loss of Boc group (e.g., MS fragmentation at m/z 241.2) .
- Light Sensitivity : Expose samples to UV light (254 nm) and analyze photodegradation products.
Advanced Research Questions
Q. What strategies can elucidate the enantiomer-specific biological activity of this compound?
- Methodological Approaches :
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers. Compare bioactivity of isolated enantiomers in receptor-binding assays .
- Molecular Docking : Perform simulations (e.g., AutoDock Vina) to predict interactions with stereospecific targets (e.g., G-protein-coupled receptors) .
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Integrated Workflow :
- QSAR Modeling : Train quantitative structure-activity relationship models using datasets from divergent studies. Focus on descriptors like logP, polar surface area, and hydrogen-bonding capacity .
- Meta-Analysis : Apply statistical tools (e.g., PCA) to identify clusters of activity linked to specific substituents (e.g., cyclohexyl vs. phenyl groups) .
Q. What mechanistic insights explain the compound’s solvolysis behavior in polar protic solvents?
- Experimental and Theoretical Analysis :
- Kinetic Studies : Monitor solvolysis rates in ethanol/water mixtures via -NMR. Compare with trans-2-methyl-4-tert-butylcyclohexyl tosylate, which undergoes anchimeric assistance during solvolysis .
- DFT Calculations : Model transition states to assess the role of the Boc group in stabilizing carbocation intermediates .
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
- Comparative Analysis :
- Key Analogs :
| Compound | Structural Variation | Impact on Activity |
|---|---|---|
| 3-(trans-4-Boc-amino-cyclohexyl)propyl tosylate | Propyl linker | Increased hydrophobicity enhances membrane permeability |
| trans-4-(methoxycarbonylamino)cyclohexyl tosylate | Methoxycarbonyl group | Reduced enzymatic stability due to ester lability |
- Biological Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR) to map substituent effects on inhibition potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
